molecular formula C15H15ClN2O4S2 B2806231 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1903386-56-0

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2806231
CAS No.: 1903386-56-0
M. Wt: 386.87
InChI Key: MZXKSIOUXPYEQV-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound characterized by a complex structure combining chlorinated benzooxazepine and thiophene sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method includes:

  • Formation of the benzooxazepine core: The chlorination of 2-amino-3-chlorobenzoic acid followed by a condensation reaction with glycolaldehyde results in the formation of the benzooxazepine ring.

  • Attachment of the ethylthiophene moiety: The intermediate benzooxazepine is then reacted with ethylthiophene-2-sulfonamide under specific conditions to achieve the final compound.

Industrial Production Methods: Industrial production often mirrors laboratory synthetic routes but is optimized for large-scale output. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxides, typically requiring oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions, often catalyzed by agents such as lithium aluminum hydride, result in the removal of oxygen functionalities.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the chloro or sulfonamide sites, when exposed to strong nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Grignard reagents, alkoxides.

Major Products: These reactions can lead to a variety of products, including:

  • Hydroxy derivatives via oxidation.

  • Amino derivatives via nucleophilic substitution.

  • Reduced benzooxazepine derivatives via reduction.

Scientific Research Applications

Chemistry: The compound is utilized as a building block in the synthesis of more complex molecules due to its functional groups and structural complexity.

Biology: Studies have investigated its potential as a pharmacophore in the design of new drugs, especially those targeting the central nervous system.

Medicine: Research suggests potential therapeutic applications, including anti-inflammatory and anti-cancer properties, though these are largely experimental and require further investigation.

Industry: Used in materials science for creating specialized polymers and as a starting material in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action largely depends on the specific application and context. Generally:

  • Molecular Targets: The benzooxazepine core interacts with various enzymes and receptors in biological systems, affecting their function.

  • Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and neurotransmission by binding to specific molecular targets.

Comparison with Similar Compounds

  • Benzooxazepines: Share the core structure but may differ in substitution patterns or additional functional groups.

  • Thiophene sulfonamides: Have similar sulfonamide functionalities but with different heterocyclic cores.

Uniqueness: N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is unique due to its combined benzooxazepine and thiophene sulfonamide structures, offering a versatile platform for diverse chemical reactions and potential biological activities.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-12-3-4-13-11(8-12)9-18(14(19)10-22-13)6-5-17-24(20,21)15-2-1-7-23-15/h1-4,7-8,17H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXKSIOUXPYEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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